Ethyl 2-(piperidin-4-yl)oxazole-5-carboxylate
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Overview
Description
Ethyl 2-(piperidin-4-yl)-1,3-oxazole-5-carboxylate is a heterocyclic compound that features a piperidine ring fused to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(piperidin-4-yl)-1,3-oxazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of piperidine derivatives with oxazole precursors in the presence of a suitable catalyst. The reaction conditions often include heating and the use of solvents such as ethanol or methanol to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(piperidin-4-yl)-1,3-oxazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can yield piperidine derivatives with altered functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the oxazole or piperidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction can produce piperidine derivatives with modified hydrogenation states .
Scientific Research Applications
Ethyl 2-(piperidin-4-yl)-1,3-oxazole-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of ethyl 2-(piperidin-4-yl)-1,3-oxazole-5-carboxylate involves its interaction with specific molecular targets. The piperidine ring can interact with biological receptors, while the oxazole ring may participate in hydrogen bonding and other interactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds such as piperidine-4-carboxylic acid and its esters share structural similarities with ethyl 2-(piperidin-4-yl)-1,3-oxazole-5-carboxylate.
Oxazole Derivatives: Compounds like 2-phenyl-1,3-oxazole and its derivatives are structurally related to the oxazole ring in the compound.
Uniqueness
Ethyl 2-(piperidin-4-yl)-1,3-oxazole-5-carboxylate is unique due to the combination of the piperidine and oxazole rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for diverse interactions with biological targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C11H16N2O3 |
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Molecular Weight |
224.26 g/mol |
IUPAC Name |
ethyl 2-piperidin-4-yl-1,3-oxazole-5-carboxylate |
InChI |
InChI=1S/C11H16N2O3/c1-2-15-11(14)9-7-13-10(16-9)8-3-5-12-6-4-8/h7-8,12H,2-6H2,1H3 |
InChI Key |
RVULWMACWWRHEM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(O1)C2CCNCC2 |
Origin of Product |
United States |
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